ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate
Description
Ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is a complex organic compound with a unique structure that includes multiple functional groups such as benzothiazole, thiazolidine, and pyrazole
Properties
IUPAC Name |
ethyl 2-[(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2-ylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenylpyrazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4S2/c1-4-16-31-26(35)24(28-30(5-2)20-14-10-11-15-21(20)37-28)38-27(31)23-19(17-22(33)36-6-3)29-32(25(23)34)18-12-8-7-9-13-18/h4,7-15H,1,5-6,16-17H2,2-3H3/b27-23+,28-24- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYHNCHLTNSRSGG-YFMKTMAWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=C3C(=O)N(C(=C4C(=NN(C4=O)C5=CC=CC=C5)CC(=O)OCC)S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\3/C(=O)N(/C(=C\4/C(=NN(C4=O)C5=CC=CC=C5)CC(=O)OCC)/S3)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate involves several steps. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common reagents used in these reactions include aldehydes, ketones, and various catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
Ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reactions with halogens. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a reagent in organic synthesis and as a building block for more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, researchers may investigate its potential therapeutic properties, such as anti-inflammatory or anticancer activities. Additionally, it may have industrial applications in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling pathways.
Comparison with Similar Compounds
When compared to similar compounds, ethyl {(4E)-4-[(5Z)-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate stands out due to its unique combination of functional groups and structural features Similar compounds may include other benzothiazole derivatives or thiazolidine-containing molecules
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
